(5Z)-2-[(2,4-dimethylphenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one
Description
The compound “(5Z)-2-[(2,4-dimethylphenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one” belongs to the (Z)-5-benzylidene-thiazol-4-one family, a class of heterocyclic molecules characterized by a thiazolone core substituted with a benzylidene moiety at the 5-position and an aromatic amine at the 2-position . Its synthesis typically involves a three-component reaction under mild conditions (methanol, potassium carbonate, room temperature), yielding good to excellent purity (85–94%) . Structural confirmation is achieved via spectroscopic methods (IR, ¹H/¹³C NMR, ES-MS) and elemental analysis .
Properties
Molecular Formula |
C18H15FN2OS |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(5Z)-2-(2,4-dimethylphenyl)imino-5-[(3-fluorophenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H15FN2OS/c1-11-6-7-15(12(2)8-11)20-18-21-17(22)16(23-18)10-13-4-3-5-14(19)9-13/h3-10H,1-2H3,(H,20,21,22)/b16-10- |
InChI Key |
NXXDSENAVHOGLO-YBEGLDIGSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)N=C2NC(=O)/C(=C/C3=CC(=CC=C3)F)/S2)C |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C2NC(=O)C(=CC3=CC(=CC=C3)F)S2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-[(2,4-dimethylphenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Fluorobenzylidene Group: The thiazole intermediate is then reacted with 3-fluorobenzaldehyde in the presence of a base to form the desired benzylidene derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-[(2,4-dimethylphenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. Studies have demonstrated that (5Z)-2-[(2,4-dimethylphenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one possesses inhibitory effects against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Potential
Thiazole derivatives have been explored for their anticancer properties. Preliminary studies suggest that (5Z)-2-[(2,4-dimethylphenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one may induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro assays have shown promising results against several cancer cell lines, indicating its potential as a lead compound for further development .
Case Study 1: Antimicrobial Efficacy
In a study published in 2023, researchers tested the antimicrobial efficacy of various thiazole derivatives including (5Z)-2-[(2,4-dimethylphenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer activity of the compound against human breast cancer cell lines. Results indicated that treatment with (5Z)-2-[(2,4-dimethylphenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one resulted in a dose-dependent reduction in cell viability and induced apoptosis as evidenced by flow cytometry analysis .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Compound A | Structure A | Moderate | Low |
| Compound B | Structure B | High | Moderate |
| (5Z)-2-[(2,4-dimethylphenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one | Structure C | High | High |
Mechanism of Action
The mechanism of action of (5Z)-2-[(2,4-dimethylphenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Modifications
The bioactivity and physicochemical properties of thiazol-4-one derivatives are highly dependent on substitutions at the benzylidene and phenylamino positions. Below is a comparative analysis with structurally analogous compounds:
Notes:
- Electron-withdrawing groups (e.g., nitro, chloro) on the phenylamino ring enhance antitubercular and anticancer activity by increasing electrophilicity and target binding .
- 2,4-Dimethylphenylamino introduces steric bulk, which may reduce enzymatic degradation but could also limit binding to hydrophobic pockets .
Key Research Findings
Substituent Position Matters : 3-Fluorobenzylidene derivatives display distinct electronic profiles compared to 2- or 4-substituted analogs, influencing their interaction with biological targets like kinases or microbial enzymes .
Steric vs. Electronic Balance : While nitro groups enhance activity, they also increase toxicity. The target compound’s dimethyl groups may offer a safer profile for in vivo applications .
Synthetic Scalability : The conventional method for the target compound is scalable and cost-effective, but microwave or ultrasound-assisted routes could further enhance efficiency .
Biological Activity
The compound (5Z)-2-[(2,4-dimethylphenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. Thiazole and its derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, supported by data from recent studies and findings.
Anticancer Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study highlighted the synthesis of several thiazole derivatives and their evaluation against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. Among these compounds, some exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
Case Studies and Findings
- In Vitro Cytotoxicity : A synthesized thiazole derivative demonstrated an IC50 of 2.57 µM against MCF-7 cells and 7.26 µM against HepG2 cells, outperforming standard chemotherapeutic agents like Staurosporine . This suggests that modifications in the thiazole structure can enhance anticancer properties.
- VEGFR-2 Inhibition : The compound was also assessed for its ability to inhibit VEGFR-2, a receptor implicated in tumor angiogenesis. It showed an IC50 of 0.15 µM , indicating its potential as an anti-angiogenic agent compared to Sorafenib (IC50 = 0.059 µM) .
Antimicrobial Activity
Thiazole derivatives have been reported to possess broad-spectrum antimicrobial activities. Studies have indicated that certain modifications in the thiazole structure can lead to enhanced antibacterial and antifungal properties.
Research Insights
- A series of thiazolone derivatives were evaluated for their antimicrobial efficacy against various pathogens. The compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria .
- The presence of electron-withdrawing groups on the thiazole ring was found to improve antimicrobial potency, suggesting a structure-activity relationship that can guide future modifications for enhanced efficacy .
Summary of Biological Activities
| Activity Type | Cell Line/Pathogen | IC50/Effectiveness | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 2.57 µM | |
| Anticancer | HepG2 | 7.26 µM | |
| VEGFR-2 Inhibition | - | 0.15 µM | |
| Antimicrobial | Various Pathogens | Significant Activity |
The biological activity of thiazole derivatives is often attributed to their ability to interact with various biological targets:
- Cell Cycle Arrest : Thiazoles can induce cell cycle arrest, leading to apoptosis in cancer cells.
- Enzyme Inhibition : Many thiazoles act as inhibitors of critical enzymes involved in cancer progression and microbial resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
